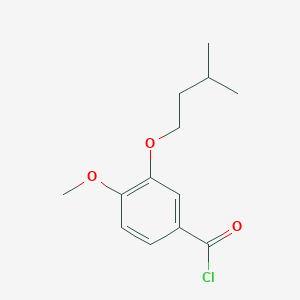

4-Methoxy-3-iso-pentoxybenzoyl chloride

Description

4-Methoxy-3-iso-pentoxybenzoyl chloride (IUPAC: 4-methoxy-3-(3-methylbutoxy)benzoyl chloride) is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a methoxy group at the para position and an iso-pentoxy (3-methylbutoxy) group at the meta position. This compound is structurally distinct due to the combination of electron-donating alkoxy groups at positions 3 and 4, which influence its electronic properties and reactivity. Acyl chlorides like this are critical intermediates in organic synthesis, particularly in Friedel-Crafts acylation, esterification, and amidation reactions.

Properties

IUPAC Name |

4-methoxy-3-(3-methylbutoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-9(2)6-7-17-12-8-10(13(14)15)4-5-11(12)16-3/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHUHDYHGUYWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-iso-pentoxybenzoyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid and iso-pentanol.

Esterification: 4-Methoxybenzoic acid is esterified with iso-pentanol in the presence of a strong acid catalyst like sulfuric acid to form 4-methoxy-3-iso-pentoxybenzoate.

Chlorination: The ester is then treated with thionyl chloride (SOCl({2})) to replace the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Esterification: Large quantities of 4-methoxybenzoic acid and iso-pentanol are esterified in industrial reactors.

Continuous Chlorination: The ester is continuously fed into a chlorination reactor where it reacts with thionyl chloride under controlled conditions to produce the desired benzoyl chloride derivative.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-iso-pentoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxy-3-iso-pentoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 4-Methoxy-3-iso-pentoxybenzoic acid.

Reduction: 4-Methoxy-3-iso-pentoxybenzyl alcohol.

Scientific Research Applications

4-Methoxy-3-iso-pentoxybenzoyl chloride is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying enzyme interactions and protein labeling.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-iso-pentoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the 4-methoxy-3-iso-pentoxybenzoyl moiety into target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The compound’s uniqueness lies in its substitution pattern:

- 4-Methoxy group : Enhances electron density at the para position, stabilizing the acyl chloride via resonance.

- 3-Iso-pentoxy group: A bulky, branched alkoxy substituent at the meta position introduces steric effects and modulates solubility in nonpolar solvents.

Key analogs for comparison :

4-Methoxybenzoyl chloride (CAS 100-07-2): Simplest analog with only a para-methoxy group .

4-Isopropoxy-3-methoxybenzyl chloride (CAS 1036588-32-5): Features isopropoxy (meta) and methoxy (para) groups but with a benzyl chloride moiety instead of benzoyl chloride .

4-Methoxyphenacyl chloride (CAS 2196-99-8): Contains a phenacyl group (COCH2Cl) rather than a benzoyl chloride .

Physicochemical Properties

*Calculated molecular weight assumes formula C13H17ClO3.

- Solubility : The iso-pentoxy group in the target compound likely increases lipophilicity compared to 4-methoxybenzoyl chloride, enhancing solubility in organic solvents like dichloromethane or toluene .

- Stability : Bulkier substituents may reduce hydrolysis rates compared to simpler analogs due to steric hindrance around the reactive acyl chloride group .

Biological Activity

4-Methoxy-3-iso-pentoxybenzoyl chloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C13H18ClO3

- Molecular Weight : 256.74 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. A controlled study demonstrated that treatment with this compound led to a marked decrease in nitric oxide production and inflammatory cytokine release in lipopolysaccharide (LPS)-induced inflammation models.

Case Study 1: Anti-inflammatory Effects

In a study involving murine macrophages treated with LPS, the administration of this compound resulted in a significant reduction in inflammatory markers. The results support its potential use as an anti-inflammatory agent in chronic inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound have been explored across various cancer cell lines. Studies indicate that it can induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects revealed that the compound effectively inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis showed that treated cells exhibited G0/G1 phase arrest, leading to reduced proliferation rates.

Neuroprotective Properties

This compound demonstrates neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting apoptosis in neuronal cells. This activity suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Inflammatory Pathways : By targeting specific molecular pathways involved in inflammation.

- Induction of Apoptosis : Through modulation of cell cycle regulators and activation of apoptotic pathways.

- Antioxidant Activity : By reducing oxidative stress in neuronal cells, thereby offering protection against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.